![molecular formula C48H24N8Sn B012231 13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene CAS No. 110479-58-8](/img/structure/B12231.png)
13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene
Overview
Description
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and specialized reactions. For instance, Linti et al. (1993) discuss the synthesis of related tetraaza-λ31-diphospha-stanna-bicyclo compounds, showcasing the intricate methods needed for constructing such complex heterocycles (Linti, Nöth, Schneider, & Storch, 1993).
Molecular Structure Analysis
The molecular structure of these compounds is usually confirmed using techniques like NMR spectroscopy, as exemplified in the work of Bencini et al. (1992) and Odame et al. (2020), who performed detailed structural analyses using NMR and X-ray crystallography (Bencini, Bianchi, Garcı́a-España, Fusi, Micheloni, Paoletti, Ramírez, Rodriguez, & Valtancoli, 1992); (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
The chemical behavior of such compounds can be complex. For example, Linti et al. (1993) and Bencini et al. (1992) explored various reactions, demonstrating the reactivity of different functional groups in these multi-cyclic structures (Linti et al., 1993); (Bencini et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for understanding the applicability of these compounds. Studies like those by Keypour et al. (2003) and Harnisch et al. (2019) often provide insights into these aspects through experimental observations and measurements (Keypour, Khanmohammadi, Wainwright, & Taylor, 2003); (Harnisch, Ilisz, Fülöp, Szakonyi, Kiss, Péter, & Scriba, 2019).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other molecules are critical. Research by Lodeiro et al. (2000) and Lu et al. (1996) on similar compounds provides an understanding of these properties, especially in terms of interaction with different ions and molecules (Lodeiro, Bastida, Macías, Rodriguez, & Saint-Maurice, 2000); (Lu, Reibenspies, Martell, & Motekaitis, 1996).
Scientific Research Applications
Efficient Fluorescent Sensors
Polyamine macrocycles containing 2,5-diphenyl[1,3,4]oxadiazole units have been researched for their potential as efficient fluorescent sensors. Notably, certain ligands exhibit specific fluorescent responses to certain metals like Zn(II) under physiological conditions. This property is attributed to the chelating enhancement of fluorescence (CHEF) effect, which is influenced by the cavity size of the macrocycle and the number of amine functions. This finding suggests potential applications in bioimaging and environmental monitoring where specific metal ion detection is crucial (Ambrosi et al., 2010).
Acid-Base and Spectrophotometric Properties
Research has also delved into the acid-base and spectrophotometric properties of these polyamine macrocycles. The fluorescence of these compounds is influenced by pH, exhibiting high fluorescence under acidic conditions and quenching at higher pH levels. This property, driven by photoinduced intramolecular electron transfer (PET), underscores their potential utility in pH sensors and in the study of biochemical processes that involve pH changes (Ambrosi et al., 2010).
Mechanism of Action
Target of Action
Tin(II) 2,3-naphthalocyanine primarily interacts with specific molecular targets within biological systems. While the exact targets may vary depending on the context, this compound is commonly used in organic photodiodes and solar cells. Its primary role lies in its strong absorption of infrared (IR) light, particularly in the near-infrared and infra-red regions of the electromagnetic spectrum . By absorbing light in these wavelengths, it contributes to the power conversion efficiencies (PCE) of organic photovoltaic (OPV) cells.
Action Environment
Environmental factors significantly influence Tin(II) 2,3-naphthalocyanine’s efficacy and stability. Factors such as temperature, humidity, and exposure to light can affect its performance. Researchers strive to optimize its use in various environments, balancing efficiency with practical considerations.
properties
IUPAC Name |
13,26,39,52,53,55,56,57-octaza-54λ2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYVSSHNBKWAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24N8Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110479-58-8 | |
| Record name | Tin(II) 2,3-naphthalocyanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
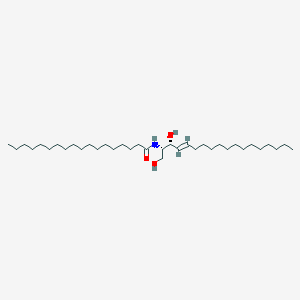
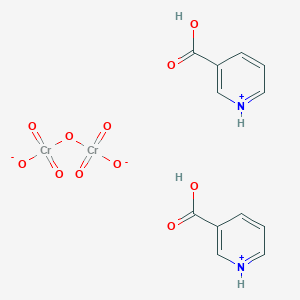


![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
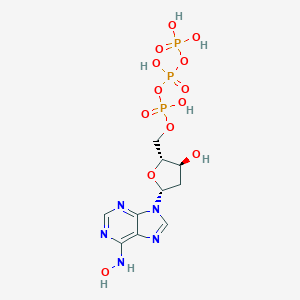
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)

![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
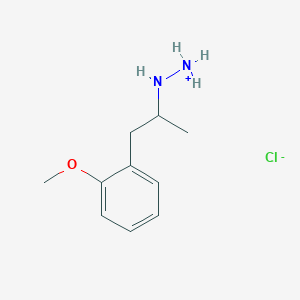
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
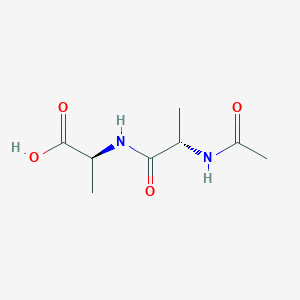
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)